N-アダマンタン-1-イル-フタルアミド酸

概要

説明

科学的研究の応用

N-Adamantan-1-yl-phthalamic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a reagent in proteomics to study protein interactions and functions.

Pharmaceutical Research: The adamantane moiety is known for its antiviral properties, making N-Adamantan-1-yl-phthalamic acid a potential candidate for drug development.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

作用機序

Target of Action

N-Adamantan-1-yl-phthalamic acid is a complex molecule with potential biological activity It’s worth noting that similar compounds, such as n-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have shown significant anti-dengue virus (denv) serotype 2 activity . This suggests that N-Adamantan-1-yl-phthalamic acid may also interact with viral proteins or host factors involved in viral replication.

Mode of Action

It’s known that adamantan-1-yl nitrates can generate a carbocation capable of attacking the lone electron pair in a nitrogen-containing nucleophile . This suggests that N-Adamantan-1-yl-phthalamic acid might interact with its targets through a similar mechanism, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with the life cycle of certain viruses, affecting pathways related to viral entry, replication, assembly, or release.

Result of Action

Based on the potential antiviral activity of similar compounds , it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load and potentially mitigating the symptoms of viral infections.

生化学分析

Biochemical Properties

N-Adamantan-1-yl-phthalamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the amino terminus of peptide substrates . The adamantane moiety in N-Adamantan-1-yl-phthalamic acid enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, N-Adamantan-1-yl-phthalamic acid has been shown to interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

N-Adamantan-1-yl-phthalamic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Adamantan-1-yl-phthalamic acid can modulate the activity of signaling pathways involved in cell growth and differentiation . This compound also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, N-Adamantan-1-yl-phthalamic acid impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-Adamantan-1-yl-phthalamic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and transport proteins, through its adamantane moiety. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme . For example, N-Adamantan-1-yl-phthalamic acid can inhibit the activity of aminopeptidases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Adamantan-1-yl-phthalamic acid can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but it can undergo degradation under certain conditions . Long-term studies have shown that N-Adamantan-1-yl-phthalamic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of experimental results .

Dosage Effects in Animal Models

The effects of N-Adamantan-1-yl-phthalamic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, N-Adamantan-1-yl-phthalamic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of N-Adamantan-1-yl-phthalamic acid in experimental studies to avoid adverse effects.

Metabolic Pathways

N-Adamantan-1-yl-phthalamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and carboxylated metabolites . These metabolic transformations can influence the biological activity of N-Adamantan-1-yl-phthalamic acid and its metabolites. Additionally, N-Adamantan-1-yl-phthalamic acid can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of N-Adamantan-1-yl-phthalamic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by transport proteins, influencing its localization and accumulation within cells . The adamantane moiety in N-Adamantan-1-yl-phthalamic acid enhances its interaction with these transporters, facilitating its cellular uptake . Additionally, binding proteins can sequester N-Adamantan-1-yl-phthalamic acid within specific cellular compartments, affecting its distribution and activity .

Subcellular Localization

N-Adamantan-1-yl-phthalamic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of N-Adamantan-1-yl-phthalamic acid can affect its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism .

準備方法

The synthesis of N-Adamantan-1-yl-phthalamic acid typically involves the reaction of amantadine with phthalic anhydride in the presence of triethylamine as a base. The reaction is carried out in tetrahydrofuran (THF) at 75°C for 24 hours . The crude product is then purified using preparative high-performance liquid chromatography (prep-HPLC) to yield the final compound .

化学反応の分析

N-Adamantan-1-yl-phthalamic acid undergoes various chemical reactions, including:

Substitution Reactions: The adamantane moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

類似化合物との比較

N-Adamantan-1-yl-phthalamic acid can be compared with other adamantane derivatives, such as:

特性

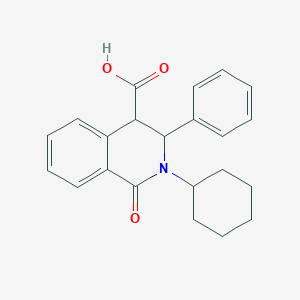

IUPAC Name |

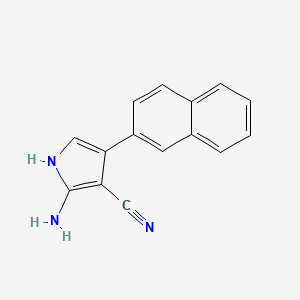

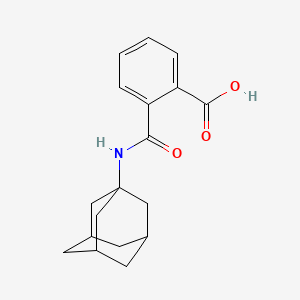

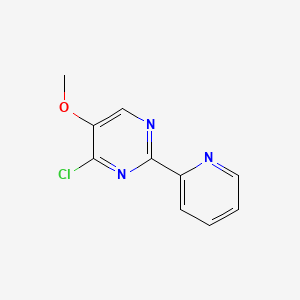

2-(1-adamantylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWJINXXOSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377854 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-89-7 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)